potassium benzenesulfonate

概要

説明

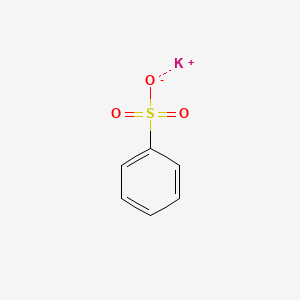

Potassium benzenesulfonate is an organosulfur compound with the chemical formula C₆H₅KO₃S. It is the potassium salt of benzenesulfonic acid and is commonly used in various industrial applications, particularly as a flame retardant in polycarbonate materials. This compound is known for its effectiveness in enhancing the flame retardancy of polymers, making it a valuable additive in the production of flame-resistant materials.

準備方法

Synthetic Routes and Reaction Conditions

Potassium benzenesulfonate can be synthesized through the sulfonation of benzene followed by neutralization with potassium hydroxide. The general reaction involves the treatment of benzene with sulfuric acid to form benzenesulfonic acid, which is then neutralized with potassium hydroxide to yield this compound.

Reaction Steps:

Sulfonation: [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]

Neutralization: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where benzene is continuously fed and reacted with sulfuric acid. The resulting benzenesulfonic acid is then neutralized with potassium hydroxide in a controlled environment to ensure high purity and yield.

化学反応の分析

Types of Reactions

Potassium benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: It can be reduced to form sulfonyl derivatives.

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Substitution: Alkyl benzenesulfonates.

Oxidation: Benzenesulfonic acid.

Reduction: Benzenesulfonyl derivatives.

科学的研究の応用

Applications in Organic Synthesis

1. Intermediate in Pharmaceutical Synthesis

Potassium benzenesulfonate serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of functional groups into organic molecules, facilitating the development of new drugs.

2. Catalysis

The compound acts as a catalyst or co-catalyst in several chemical reactions, enhancing reaction rates and yields. Its ionic nature contributes to its effectiveness in catalyzing reactions that require high solubility and reactivity.

Agricultural Applications

This compound is utilized as a surfactant and emulsifier in pesticide formulations. Its role as an inert ingredient helps improve the efficacy of active ingredients by enhancing their dispersion and adherence to plant surfaces. This application is particularly important in agricultural practices where effective pesticide delivery is crucial for crop protection .

Surfactant Formulations

1. Detergents and Cleaning Agents

As an anionic surfactant, this compound is incorporated into detergent formulations due to its excellent foaming capacity and stability across various pH levels. It enhances the cleaning efficiency of household and industrial detergents by reducing surface tension and improving wetting properties .

2. Emulsifiers

In addition to detergents, this compound is used as an emulsifier in cosmetic products and food formulations. Its ability to stabilize emulsions makes it valuable in products requiring uniform consistency, such as creams and lotions .

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound as an intermediate for synthesizing anti-inflammatory drugs. The compound facilitated key reactions that led to higher yields compared to traditional methods, showcasing its potential in pharmaceutical chemistry.

Case Study 2: Agricultural Efficacy

Research on pesticide formulations revealed that incorporating this compound improved the adhesion of active ingredients on crops, resulting in enhanced pest control efficacy. Field trials indicated a significant reduction in pest populations when using formulations containing this compound compared to those without it.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Enhances reaction rates |

| Catalysis | Co-catalyst in chemical reactions | Improves yields |

| Agriculture | Surfactant/emulsifier in pesticides | Increases efficacy of active ingredients |

| Surfactants | Detergent formulations | Enhances cleaning efficiency |

| Cosmetics/Food | Emulsifier for creams and lotions | Stabilizes emulsions |

作用機序

The mechanism by which potassium benzenesulfonate exerts its effects, particularly as a flame retardant, involves the release of active alkaline species that promote the charring process of polymers. This char formation acts as a barrier, preventing the spread of flames and reducing heat release. The compound’s sulfonate group also stabilizes the char, enhancing its effectiveness in flame retardancy.

類似化合物との比較

Similar Compounds

Benzenesulfonic Acid: The parent compound, which is more soluble in water and less effective as a flame retardant.

Potassium Trimethylsilylbenzenesulfonate: A derivative with lower water solubility and higher flame retardancy compared to potassium benzenesulfonate.

Perfluorobutane Sulfonate: Another flame retardant with different chemical properties and applications.

Uniqueness

This compound is unique due to its balance of water solubility and flame retardancy. While other compounds like potassium trimethylsilylbenzenesulfonate may offer higher flame retardancy, they are less soluble in water, making this compound a versatile choice for various applications.

生物活性

Potassium benzenesulfonate (KBS) is a compound with notable biological activities, particularly in antimicrobial and anti-inflammatory applications. Its structural properties and interactions with biological systems have been the subject of various studies, revealing its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is an aromatic sulfonate salt derived from benzenesulfonic acid. Its chemical formula is , which indicates the presence of a potassium ion paired with the benzenesulfonate anion. This structure contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, research has shown that derivatives of benzenesulfonate display potent activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MIC values ranging from 0.39 to 3.12 mg/L) . Additionally, this compound has demonstrated effectiveness against Enterococcus faecalis and Enterococcus faecium, with MIC values around 6.25 mg/L .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | MIC (mg/L) |

|---|---|---|

| This compound | Methicillin-sensitive S. aureus | 0.39 - 3.12 |

| This compound | Methicillin-resistant S. aureus | 0.39 - 3.12 |

| This compound | Enterococcus faecalis | 6.25 |

| This compound | Enterococcus faecium | 6.25 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. A study on sulphonamide derivatives indicated that compounds similar to KBS could inhibit carrageenan-induced rat paw edema significantly, demonstrating their potential as anti-inflammatory agents . The inhibition rates for certain derivatives were reported at approximately 94% within three hours post-administration.

Table 2: Anti-inflammatory Activity of Sulphonamide Derivatives

| Compound | Inhibition Rate (%) at 1h | Inhibition Rate (%) at 2h | Inhibition Rate (%) at 3h |

|---|---|---|---|

| Compound 4a | 94.69 | - | - |

| Compound 4c | 89.66 | - | - |

| Compound 4d | - | - | 87.83 |

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : Similar to other sulfonates, KBS may disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : KBS can inhibit essential enzymes within bacterial cells, disrupting metabolic pathways crucial for survival.

- Reactive Oxygen Species Reduction : Some studies suggest that KBS may reduce oxidative stress in cells, contributing to its anti-inflammatory effects .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies, indicating low acute toxicity levels when ingested orally or dermally . Long-term exposure studies suggest that while there are mild effects on liver and kidney functions at higher doses, KBS does not accumulate in tissues and shows no significant genotoxicity .

Case Studies

A notable case study involved the use of this compound as an active ingredient in antimicrobial formulations for agricultural applications, particularly in treating fruits and vegetables to prevent microbial contamination . The study highlighted its efficacy in reducing microbial load while maintaining safety for human consumption.

特性

IUPAC Name |

potassium;benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHHITAVUODQNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-11-3 (Parent) | |

| Record name | Potassium benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00239414 | |

| Record name | Potassium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-55-4 | |

| Record name | Potassium benzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium benzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BENZENESULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6905CPD9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。